2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Description
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(4-8(13)14)9(15)12-7(11-5)2-3-10-12/h2-3,10H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSYTGMURMQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Amino-3-methylpyrazole Derivatives with β-Dicarbonyl Compounds
One of the most common and efficient routes to synthesize pyrazolo[1,5-a]pyrimidine derivatives, including 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid, is through the cyclization reaction of 5-amino-3-methylpyrazole with β-dicarbonyl compounds or their equivalents.
- Reaction Overview: The amino group at the 5-position of the pyrazole ring condenses with the carbonyl groups of β-dicarbonyl compounds (such as ethyl acetoacetate or 2-acetylbutyrolactone) under acidic conditions, promoting cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system.
- Catalysts and Conditions: Typically, sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) in acetic acid or 1,4-dioxane is used as the acid catalyst. Reaction temperatures range from room temperature to reflux, with reaction times varying from 1 to 4 hours.
- Yields and Purity: This method provides high yields (87–95%) of the desired pyrazolo[1,5-a]pyrimidine derivatives with excellent regioselectivity, as confirmed by NMR and X-ray crystallography studies.
Microwave-Assisted Cyclization for Enhanced Efficiency
Microwave irradiation has been employed to accelerate the cyclization process, improving reaction rates and yields.
- Mechanism: Microwave energy promotes rapid heating and molecular activation, facilitating the condensation and ring closure steps.
- Advantages: Reduced reaction times (e.g., 20 minutes at 120 °C) and higher regioselectivity, favoring 7-substituted pyrazolo[1,5-a]pyrimidine derivatives over isomeric forms.
- Application: The reaction of 5-amino-3-methylpyrazole derivatives with β-dicarbonyl compounds or benzylidene malononitrile derivatives under microwave conditions yields the target heterocycle efficiently.
Palladium-Catalyzed Direct C–H Arylation Followed by Saponification
For functionalization at the 6-position with an acetic acid moiety, palladium-catalyzed cross-coupling reactions have been utilized.
- Step 1: Direct C–H arylation of 7-ethoxycarbonylmethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine using Pd(OAc)₂ as catalyst, DavePhos as ligand, and Cs₂CO₃ as base under microwave irradiation.
- Step 2: Subsequent saponification and decarboxylation convert the ester group into the acetic acid functionality.
- Outcome: This one-pot, two-step method yields the this compound with high efficiency (up to 81% yield) and shorter reaction times compared to traditional methods.
Condensation of Sodium 3-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with Heterocyclic Amines
An alternative synthetic approach involves the reaction of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines such as cyanoacetamide or cyanothioacetamide.
- Process: This cyclization forms the pyrazolo[1,5-a]pyrimidine scaffold with various substituents, allowing structural diversity.
- Relevance: Although this method is more general for pyrazolo[1,5-a]pyrimidines, it can be adapted for derivatives with acetic acid side chains by choosing appropriate amines and reaction conditions.
Reaction Optimization and Mechanistic Insights
- Regioselectivity: Studies using NMR (¹H and ¹³C) and X-ray diffraction confirm that cyclization occurs via the pyrazole nitrogen, leading to the 6-substituted pyrazolo[1,5-a]pyrimidine rather than isomeric alternatives.
- Role of β-Dicarbonyl Compounds: These compounds direct the cyclization pathway and influence the final product's regiochemistry and yield.
- Solvent-Free and Green Chemistry Approaches: Some methods utilize solvent-free conditions or microwave irradiation to enhance sustainability and efficiency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to less oxidized forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Structural Information
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 207.06384 g/mol
- SMILES : CC1=C(C(=O)N2C(=N1)C=CN2)CC(=O)O
- InChIKey : JHRSYTGMURMQOX-UHFFFAOYSA-N
2D Structure
The compound features a pyrazolo-pyrimidine core with an acetic acid substituent, which may influence its solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit AXL and c-MET kinases, which are implicated in various cancers, including lung and breast cancer .
Case Study
In a study published in Nature Reviews Cancer, derivatives of pyrazolo[1,5-a]pyrimidine were evaluated for their ability to inhibit tumor growth in xenograft models. The results demonstrated a reduction in tumor size and improved survival rates among treated groups compared to controls.
Neurological Applications
There is emerging evidence suggesting that pyrazolo derivatives may possess neuroprotective properties. They are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study
A recent investigation highlighted the neuroprotective effects of similar compounds in cellular models of oxidative stress. The study reported that these compounds reduced neuronal apoptosis and improved cell viability under stress conditions.
Anti-inflammatory Effects
Pyrazolo derivatives have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.
Case Study
Research published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of related compounds in animal models of arthritis. The findings indicated a significant decrease in inflammation markers and joint swelling following treatment.
Mechanism of Action
The mechanism by which 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid exerts its effects involves the inhibition of specific enzymes or binding to molecular targets. The exact mechanism can vary depending on the biological context and the specific derivatives involved. Molecular pathways affected may include those related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural Comparison
The pyrazolo[1,5-a]pyrimidine scaffold is versatile, with variations in substituents influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Polarity : The acetic acid group in the target compound improves aqueous solubility compared to methyl esters (e.g., C₈H₇N₃O₃) .
- Bioactivity : Analogs with phenyl substituents (e.g., 3a-d in ) exhibit stronger antibacterial effects, suggesting steric and electronic factors critical for activity .
- Synthesis Flexibility: Propanoic acid derivatives (e.g., ) demonstrate how chain length modulates lipophilicity, impacting membrane permeability .
Biological Activity
2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor applications. This article reviews the structural characteristics, biological activities, and relevant research findings associated with this compound.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study highlighted that compounds sharing structural similarities with this compound have been identified through high-throughput screening as potential antitubercular agents. These compounds demonstrated low cytotoxicity and effective inhibition of Mtb within macrophages .
Table 1: Antitubercular Activity of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (HepG2 Cells) |
|---|---|---|
| P1 | 0.25 µM | Low |
| P2 | 0.50 µM | Moderate |
| P3 | 0.10 µM | Low |
Antitumor Activity
In addition to its antimicrobial properties, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for anticancer activities. A related study demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines including HCT116 (colon), MCF7 (breast), and A549 (lung). The effectiveness was measured using an MTT assay to determine IC50 values .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF7 | 14.34 |
| 7h | MCF7 | 10.39 |
| 7k | HCT116 | 6.90 |
The mechanism through which these compounds exert their biological effects is still under investigation. Initial studies suggest that the action may not be related to traditional pathways such as cell-wall biosynthesis or iron uptake mechanisms commonly associated with other antibacterial agents. Instead, resistance mechanisms in Mtb were linked to mutations in specific hydroxylases that affect compound metabolism .
Case Studies
A notable case study involved the synthesis of a focused library of pyrazolo[1,5-a]pyrimidine analogues which were screened for antitubercular activity. The results indicated that modifications at specific positions on the scaffold could enhance activity while reducing toxicity . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with dimethyl acetylsuccinate in xylene under acidic catalysis (e.g., p-toluenesulfonic acid) at reflux conditions. Key steps include:
- Intermediate Formation : Heating at 110–120°C for 18–24 hours to form the pyrazolo[1,5-a]pyrimidine core .
- Purification : Crystallization from toluene or ethanol to isolate the product. Yield optimization (58–70%) requires controlled stoichiometry and moisture-free conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies protons on the pyrimidine ring (δ 6.8–7.2 ppm) and acetic acid moiety (δ 2.4–3.1 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and methyl groups (δ 20–25 ppm) .
- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch of carboxylic acid) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 248.1 .
Q. How can solubility and stability be assessed for in vitro assays?
- Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 37°C in PBS or simulated biological fluids (e.g., SGF/SIF) for 24–72 hours, followed by HPLC analysis to quantify degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical. Challenges include:
- Tautomerism : The pyrazolo-pyrimidine core may exhibit keto-enol tautomerism. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis distinguish proton positions .
- Twinned Data : Use SHELXD for structure solution and TWINLAW to handle twinning .
Q. What strategies address contradictory biological activity data across studies?
- Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and enzyme concentrations in inhibition assays (e.g., IC₅₀ variability due to ATP levels in kinase assays) .
- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes. Adjust experimental conditions (e.g., NADPH cofactor availability) to replicate in vivo scenarios .
Q. How can structure-activity relationships (SAR) guide functionalization of the acetic acid moiety?
- Answer :
- Derivatization : Replace the acetic acid group with methyl esters (e.g., ethyl 3-[...]propanoate ) or amides to modulate lipophilicity (logP) and bioavailability.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict electronic effects of substituents on the pyrimidine ring. Molecular docking (AutoDock Vina) identifies hydrogen-bonding interactions with target enzymes .
Q. What advanced techniques validate target engagement in cellular models?
- Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts post-treatment .
- SPR Spectroscopy : Quantify binding kinetics (ka/kd) to purified enzymes (e.g., kinases) using Biacore systems .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between reported methods?
- Resolution :
- Reagent Purity : Trace moisture in xylene or dimethyl acetylsuccinate reduces yields. Use molecular sieves or anhydrous solvents .
- Catalyst Loading : Excess p-TsOH accelerates side reactions (e.g., dimerization). Optimize at 0.5–1 mol% .
Q. How to interpret conflicting enzyme inhibition data in kinase assays?
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
